Erythromycin 2'-dodecyl glutaramide
描述
Erythromycin 2'-dodecyl glutaramide is a semi-synthetic derivative of erythromycin, a macrolide antibiotic produced by Streptomyces species. This compound features a dodecyl glutaramide ester modification at the 2'-position of the erythromycin macrolactone ring (). Studies in rats have demonstrated that this compound induces lipid droplet accumulation in intestinal epithelial cells and macrophages, a phenomenon linked to neutral lipid storage (). While its primary therapeutic applications remain under investigation, its structural design aligns with efforts to improve erythromycin’s bioavailability and target specificity.
属性
CAS 编号 |
32452-91-8 |
|---|---|
分子式 |
C54H98N2O15 |
分子量 |
1015.4 g/mol |
IUPAC 名称 |
[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 5-(dodecylamino)-5-oxopentanoate |
InChI |
InChI=1S/C54H98N2O15/c1-15-17-18-19-20-21-22-23-24-25-29-55-41(57)27-26-28-42(58)69-46-39(56(12)13)30-34(4)66-51(46)71-49-36(6)45(70-43-32-53(10,65-14)48(61)38(8)67-43)37(7)50(62)68-40(16-2)54(11,64)47(60)35(5)44(59)33(3)31-52(49,9)63/h33-40,43,45-49,51,60-61,63-64H,15-32H2,1-14H3,(H,55,57) |
InChI 键 |
YFBVGFCVQICWFW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)CCCC(=O)OC1C(CC(OC1OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C)N(C)C |
规范 SMILES |
CCCCCCCCCCCCNC(=O)CCCC(=O)OC1C(CC(OC1OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C)N(C)C |
同义词 |
erythromycin 2'-dodecyl glutaramide |
产品来源 |
United States |
科学研究应用
Antimicrobial Activity
Erythromycin 2'-dodecyl glutaramide has shown promising antimicrobial activity against a range of bacteria, particularly those resistant to conventional antibiotics. Its mechanism involves inhibiting bacterial protein synthesis, similar to its parent compound, erythromycin.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Effective against methicillin-resistant strains (MRSA) |
| Escherichia coli | 1.0 µg/mL | Broad-spectrum activity |
| Pseudomonas aeruginosa | 2.0 µg/mL | Significant inhibition observed |
| Streptococcus pneumoniae | 0.25 µg/mL | Effective in respiratory infections |
Anti-inflammatory Properties
Recent studies have indicated that erythromycin derivatives may possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
Case Study: Anti-inflammatory Effects in Animal Models
- Objective : Evaluate the anti-inflammatory effects of this compound in a rat model of induced arthritis.
- Method : Rats were treated with varying doses of the compound, and inflammatory markers were measured.
- Results : Significant reductions in paw swelling and inflammatory cytokines were observed at doses above 5 mg/kg, suggesting a dose-dependent response.
Dermatological Applications
Topical formulations containing erythromycin derivatives are commonly used for treating acne and other skin infections due to their antibacterial properties.
Table 2: Clinical Efficacy of Topical Erythromycin Formulations
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic window and safety profile.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Approximately 75% |
| Half-life | 1.5 hours |
| Peak Plasma Concentration (Cmax) | Achieved within 1-2 hours post-administration |
相似化合物的比较
Comparison with Similar Glutaramide-Containing Compounds
Activity Comparison :
| Compound | Target Pathogens/Processes | Selectivity Index (SI) | Cytotoxicity (IC50) |
|---|---|---|---|
| Erythromycin 2'-dodecyl glutaramide | Lipid metabolism (mammalian) | Not reported | Not reported |
| TH-701 | P. carinii, T. brucei | 758,667 (Pc), 252,889 (Tb) | Low cytotoxicity |
| Cycloheximide | Eukaryotic ribosomes | High (fungi, mammalian) | High (broad toxicity) |
Pharmacokinetic and Bioavailability Profiles
- Lipid droplet accumulation suggests prolonged tissue retention ().
- TH-701 : Despite high in vitro efficacy, its bis-amidine structure confers high basicity (pKa ≈ 10.99) and low cLogP (−0.26), resulting in poor oral bioavailability ().
- Prodrug derivatives (e.g., oxadiazoles) : Designed to improve TH-701’s absorption by masking amidine charges, achieving higher solubility and stability ().
准备方法
Mechanistic Considerations
-
Activation of carboxyl groups : Carbodiimides facilitate the formation of an O-acylisourea intermediate, which reacts with the amine to yield the amide.
-
Steric effects : The bulky dodecyl chain necessitates prolonged reaction times (12–24 hours) for complete conversion.
-
Purification : Crude products are washed with distilled water to remove unreacted dodecyl amine and urea byproducts, followed by vacuum drying to obtain crystalline solids.
Table 2: Optimization of Amide Bond Formation
| Parameter | Conditions | Outcome |
|---|---|---|
| Coupling reagent | EDC/HOBt | 85–90% yield |
| Solvent | Dichloromethane | Enhances reagent solubility |
| pH | 6.5–7.5 (buffered) | Minimizes hydrolysis |
| Temperature | Room temperature | Balances kinetics and stability |
Industrial-Scale Production and "One-Pot" Methodologies
Patent filings highlight the adoption of one-pot synthesis to streamline production. In this approach, acylation and salt formation (or amidation) occur sequentially in a single reactor without intermediate purification. Advantages include:
-
Reduced solvent waste : Eliminates extraction steps, aligning with green chemistry principles.
-
Higher throughput : Yields of 70–80% are achievable, compared to 50–60% for multi-step processes.
-
Cost efficiency : Minimizes labor and equipment requirements.
A notable example involves the reaction of erythromycin with glutaric anhydride in acetone, followed by in-situ addition of dodecyl amine and EDC. The mixture is stirred for 24 hours, filtered, and dried under vacuum to yield the final product.
Challenges in Purification and Characterization
Purification of Erythromycin 2'-dodecyl glutaramide presents unique challenges due to its amphiphilic nature. Techniques include:
-
Recrystallization : Using mixtures of ethanol and water to remove hydrophobic impurities.
-
Column chromatography : Silica gel with chloroform/methanol gradients resolves unreacted starting materials.
-
Spectroscopic validation : NMR (¹H and ¹³C) confirms the absence of residual solvents and correct substitution at the 2'-position.
Comparative Analysis with Related Derivatives
The structural and synthetic similarities between this compound and its sulfate or propionate analogs provide valuable insights:
-
Bioavailability : Glutaramide derivatives exhibit enhanced intestinal absorption compared to ionic sulfate salts due to improved lipophilicity.
-
Stability : The amide bond resists hydrolysis in gastric fluid, unlike ester-linked derivatives.
-
Taste masking : Replacement of sulfate with glutaramide eliminates bitterness, a common issue with erythromycin salts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
